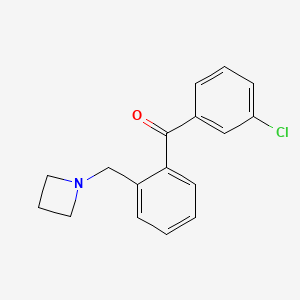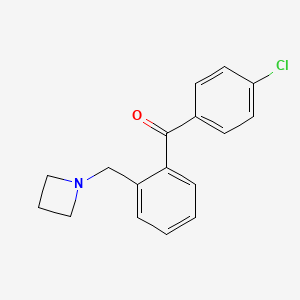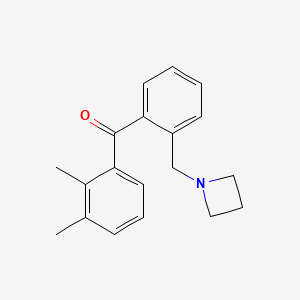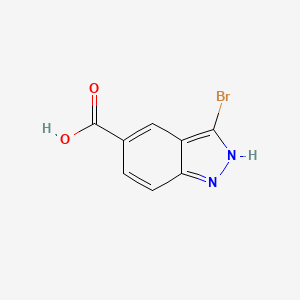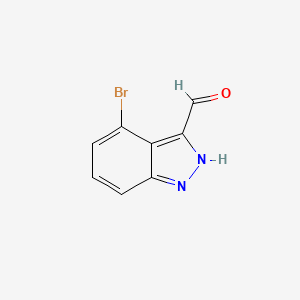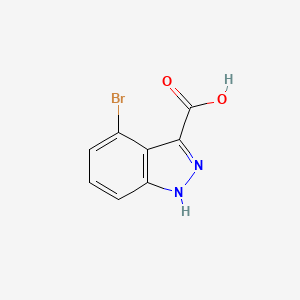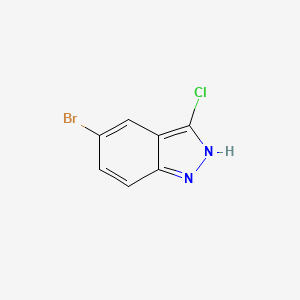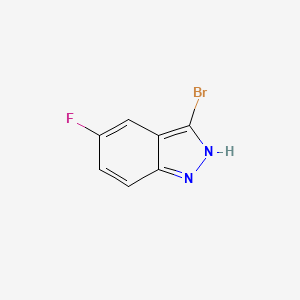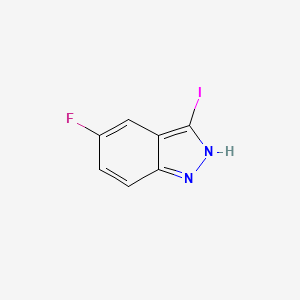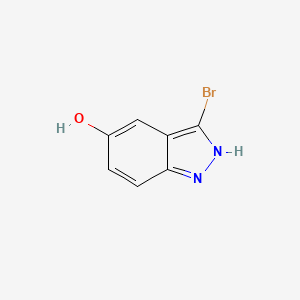![molecular formula C11H9BrOS B1292514 [4-(3-Bromotien-2-il)fenil]metanol CAS No. 937795-99-8](/img/structure/B1292514.png)
[4-(3-Bromotien-2-il)fenil]metanol
Descripción general
Descripción
The compound [4-(3-Bromothien-2-yl)phenyl]methanol is a brominated thiophene derivative. Although the provided papers do not directly discuss this specific compound, they provide insights into related structures and their properties. The first paper discusses a crystal structure of a complex molecule with thiophene units and a phenylmethanol moiety, which shares some structural similarities with [4-(3-Bromothien-2-yl)phenyl]methanol . The second paper describes the synthesis and antioxidant properties of brominated phenolic compounds, which are structurally distinct but relevant due to the presence of bromine and phenolic components .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available AR grade chemicals. The synthesis of the compound in the first paper was achieved by a sequence of reactions, followed by the slow evaporation of a hexane solution to obtain colorless crystals . In the second paper, bromination and demethylation reactions were used to synthesize bromophenols, which suggests that similar bromination techniques could be applicable to the synthesis of [4-(3-Bromothien-2-yl)phenyl]methanol .
Molecular Structure Analysis
The molecular structure of the compound in the first paper is characterized by an orthorhombic crystal system with specific lattice parameters. The bond lengths within the molecule are reported to be within normal ranges, and the structure exhibits intra- and intermolecular C–H···π interactions . Although the exact structure of [4-(3-Bromothien-2-yl)phenyl]methanol is not provided, it can be inferred that similar non-covalent interactions may influence its molecular conformation.
Chemical Reactions Analysis
The compound described in the first paper exhibits photoactive properties, with the ability to undergo a photocyclization reaction upon ultraviolet light irradiation, leading to a color change from colorless to yellow. This photochromic reactivity is attributed to the short distances between reactive carbon atoms within the crystal structure . While [4-(3-Bromothien-2-yl)phenyl]methanol is not explicitly mentioned, it is possible that it may also exhibit photoactive behavior due to the presence of a thiophene ring.
Physical and Chemical Properties Analysis
The physical properties of the compound in the first paper include the formation of colorless crystals that turn yellow upon UV irradiation and revert to colorless upon exposure to visible light, demonstrating stability over several days in the dark . The chemical properties include the presence of intramolecular C–H···π interactions that stabilize the antiparallel conformation of the molecule. The antioxidant properties of bromophenols discussed in the second paper indicate that brominated compounds can have significant radical scavenging activities . This suggests that [4-(3-Bromothien-2-yl)phenyl]methanol may also possess similar properties, although specific studies would be required to confirm this.
Aplicaciones Científicas De Investigación
Síntesis orgánica
[4-(3-Bromotien-2-il)fenil]metanol: sirve como un intermedio versátil en la síntesis orgánica. Su estructura permite una mayor funcionalización, lo que la hace adecuada para construir moléculas complejas. Por ejemplo, puede sufrir reacciones de acoplamiento de Suzuki para formar compuestos biarílicos, que son esenciales en productos farmacéuticos y agroquímicos .
Ciencia de materiales
La porción de tiofeno de este compuesto es de particular interés en la ciencia de los materiales. Los tiofenos son conocidos por sus propiedades conductoras cuando se polimerizan, lo que los hace ideales para crear semiconductores orgánicos utilizados en células solares y OLED .
Química medicinal
En química medicinal, el átomo de bromo presente en This compound se puede utilizar para la derivatización posterior en moléculas más complejas con posibles actividades biológicas. Por ejemplo, se puede transformar en derivados de pirazolinas, que exhiben una gama de propiedades farmacológicas, como efectos antiinflamatorios y antidepresivos .
Tecnología de cristales líquidos
Las características estructurales de This compound la convierten en una candidata para el desarrollo de cristales líquidos discoticos. Estos materiales se utilizan en pantallas y tienen el potencial para el almacenamiento y transporte de carga electrónica .
Neurobiología
Se han estudiado los derivados de This compound por su potencial neurotóxico. La investigación sobre los derivados de pirazolinas, por ejemplo, ha explorado sus efectos sobre la actividad de la acetilcolinesterasa, que es crucial para la transmisión de impulsos nerviosos .
Investigación antioxidante
Los derivados del compuesto también se están investigando por sus propiedades antioxidantes. Esto es significativo en el contexto del daño celular y el desarrollo de enfermedades, donde el estrés oxidativo juega un papel crítico .
Catálisis
En el campo de la catálisis, el anillo de tiofeno de This compound se puede utilizar para crear catalizadores para diversas reacciones químicas. La presencia de bromo permite una fácil modificación del compuesto para adaptarse a roles catalíticos específicos .
Nanotecnología
Por último, la capacidad del compuesto para ser modificado lo convierte en un precursor útil en la síntesis de nanopartículas de oro. Estas nanopartículas tienen diversas aplicaciones, que incluyen imágenes médicas y sistemas de administración de fármacos .
Safety and Hazards
“[4-(3-Bromothien-2-yl)phenyl]methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Mode of action
Given its hazardous nature, it’s likely that the compound interacts with biological systems in a way that can cause irritation or harm .
Result of action
The compound is noted to be potentially harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation .
Action environment
The compound should be handled only in well-ventilated areas, and exposure should be minimized to prevent potential harm .
Propiedades
IUPAC Name |
[4-(3-bromothiophen-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrOS/c12-10-5-6-14-11(10)9-3-1-8(7-13)2-4-9/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJKGXCOBEPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=C(C=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640458 | |
| Record name | [4-(3-Bromothiophen-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937795-99-8 | |
| Record name | 4-(3-Bromo-2-thienyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937795-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(3-Bromothiophen-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



